molecular formula C15H18O3 B1453842 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid CAS No. 1087799-13-0

3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid

Cat. No.: B1453842
CAS No.: 1087799-13-0
M. Wt: 246.3 g/mol
InChI Key: RMEREZBDPISWSI-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid is a synthetic organic compound featuring a phenylprop-2-enoic acid (cinnamic acid) core structure substituted with a cyclohexyloxy group at the meta position. This molecular architecture, which includes a conjugated system with a carboxylic acid terminus and a carbon-carbon double bond, is characteristic of a class of compounds known to exhibit diverse biological activities and serve as valuable building blocks in polymer science . Compounds with a phenylprop-2-enoic acid backbone are investigated for their potential neuroprotective properties, as related phenolic acids have been shown to penetrate the blood-brain barrier and exert protective effects on neuronal cells . The structure suggests potential for this compound to serve as a key intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical research or as a monomer for specialized polymers. Its prop-2-enoic acid (acrylic acid) moiety is highly reactive and known to participate in addition reactions and polymerizations, making it a candidate for creating polyacrylic acid-based materials or copolymers used in coatings, adhesives, and other industrial applications . Researchers can utilize this compound to explore its mechanism of action in biological systems or to develop novel materials with tailored properties. This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(3-cyclohexyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,16,17)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEREZBDPISWSI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC2=CC=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid, also known as a cyclohexyl-substituted phenylpropanoic acid derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that may be beneficial in treating several health conditions.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O3C_{15}H_{20}O_3. Its structure features a cyclohexyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This unique configuration is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may act as an enzyme inhibitor, modulating various biochemical pathways. It has been suggested that it can influence inflammatory processes and potentially exhibit analgesic effects.

Biological Activities

Research indicates that this compound may possess the following biological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Analgesic Properties : Preliminary findings suggest that it may alleviate pain through central and peripheral mechanisms, although further studies are needed to elucidate this effect fully.
  • Antioxidant Effects : The compound has demonstrated potential antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound, providing insights into its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine production
AnalgesicPain relief in animal models
AntioxidantReduction in oxidative stress markers

Case Studies

  • Anti-inflammatory Effects : A study conducted on animal models showed that administration of this compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Pain Management : In another investigation, the compound was evaluated for its analgesic properties using the formalin test in rodents. Results indicated a marked decrease in pain response, suggesting efficacy in pain management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular formulas, and properties of 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclohexyloxy (meta) C₁₅H₁₈O₃* ~258.30 High lipophilicity; potential drug intermediate
3-[3-Fluoro-4-(hexyloxy)phenyl]prop-2-enoic acid Hexyloxy (para), fluorine (meta) C₁₅H₁₉FO₃ 266.31 Enhanced electronegativity; agrochemical applications
3-{3-[(2-Bromophenyl)methoxy]phenyl}prop-2-enoic acid 2-Bromophenylmethoxy (meta) C₁₆H₁₃BrO₃ 333.19 Bromine increases polarizability; possible kinase inhibitor
3-[4-(Cyclopropylmethoxy)-3-nitrophenyl]prop-2-enoic acid Cyclopropylmethoxy (para), nitro (meta) C₁₃H₁₃NO₅ 263.25 Nitro group enhances acidity; synthetic precursor
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid Sulfamoyl (para), trifluoromethylphenyl C₁₆H₁₂F₃NO₄S 371.33 Strong hydrogen-bonding capacity; anti-inflammatory candidate
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid) Hydroxy (para), methoxy (meta) C₁₀H₁₀O₄ 194.18 Natural antioxidant; used in cosmetics and supplements

*Estimated based on structural similarity to and .

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability
  • The cyclohexyloxy group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to smaller substituents like methoxy (logP ~1.5–2.0) . This property may enhance membrane permeability but reduce aqueous solubility.
  • Bromine in the bromophenylmethoxy analogue () adds steric bulk and polarizability, which could enhance interactions with aromatic residues in protein targets .
Electronic and Steric Effects
  • The nitro group in is a strong electron-withdrawing group, increasing the acidity of the propenoic acid (pKa ~2.5–3.0 vs. ~4.5 for non-substituted analogues). This property is critical for ionic interactions in drug-receptor binding .
  • Sulfamoyl and trifluoromethyl groups () create dual electron-withdrawing effects, stabilizing negative charges and enhancing binding to positively charged residues (e.g., lysine or arginine) in biological targets .

Preparation Methods

Etherification of 3-Hydroxyphenyl Derivative

  • Reagents and Conditions : The phenol precursor (3-hydroxyphenyl compound) is reacted with cyclohexanol or cyclohexyl halide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C) to facilitate ether bond formation.

  • Mechanism : The base deprotonates the phenolic hydroxyl group to generate a phenolate ion, which then undergoes nucleophilic substitution with the cyclohexyl electrophile, forming the cyclohexyloxy ether linkage.

  • Purification : The crude product is purified by recrystallization or column chromatography to isolate the pure 3-(cyclohexyloxy)phenyl intermediate.

Knoevenagel Condensation for Side Chain Formation

  • Reagents and Conditions : The cyclohexyloxy-substituted benzaldehyde is condensed with malonic acid or its esters in the presence of a catalytic amount of piperidine or pyridine as a base. The reaction is performed under reflux conditions in solvents such as ethanol or toluene for 2 to 4 hours.

  • Reaction Details : The base catalyzes the formation of an enolate from malonic acid, which attacks the aldehyde carbonyl carbon, followed by elimination of water to form the α,β-unsaturated acid.

  • Yield and Purity : Reported yields for similar compounds under these conditions are high, often exceeding 90%, with purity confirmed by spectroscopic methods.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Etherification 3-Hydroxyphenyl + Cyclohexanol + K2CO3 DMF or DMSO 80–120°C 4–8 hours 85–95 Base deprotonates phenol; SN2 reaction
Knoevenagel Condensation Cyclohexyloxybenzaldehyde + Malonic acid + Piperidine/Pyridine Ethanol or Toluene Reflux (~78–110°C) 2–4 hours >90 Catalytic base; inert atmosphere preferred
Purification Recrystallization or chromatography Various Ambient - - Essential for high purity

Research Findings and Optimization Notes

  • Inert Atmosphere and Schlenk Technique : The use of an inert atmosphere (nitrogen or argon) during the condensation step minimizes oxidative degradation of sensitive intermediates and improves overall yield and reproducibility.

  • Base Selection : Piperidine and pyridine are preferred bases due to their dual role as catalysts and solvents, providing a controlled environment for the condensation.

  • Temperature Control : Maintaining reflux conditions ensures complete reaction without decomposition, while excessive heating can lead to side products.

  • Purification : High purity is critical for subsequent applications; recrystallization from suitable solvents or chromatographic techniques yield analytically pure material.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where 3-(cyclohexyloxy)benzaldehyde reacts with malonic acid in the presence of a catalytic base (e.g., piperidine). Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) critically affect reaction efficiency. For example, ethanol at 90°C yields ~65% purity, while DMF at 120°C improves yield to ~78% but may increase side products . Post-synthesis, recrystallization in ethanol/water (1:1) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on the α,β-unsaturated carbonyl system:
  • ¹H NMR : Doublet peaks at δ 6.3–7.2 ppm (vinyl protons), δ 3.5–4.5 ppm (cyclohexyloxy protons).
  • ¹³C NMR : Carbonyl carbon at ~170 ppm, olefinic carbons at 120–140 ppm.
  • FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=C stretch).
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in methanol/water (70:30) .

Q. How can researchers assess the compound's pharmacological potential in vitro?

  • Methodological Answer :

  • Cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Test COX-2 or lipoxygenase activity via fluorometric kits, comparing inhibition rates to NSAIDs like aspirin .
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring concentration via UV-Vis at λ_max ≈ 270 nm .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals dimeric motifs via O–H···O hydrogen bonds between carboxylic groups (d ≈ 2.6 Å). Graph set analysis (Etter’s notation) shows R₂²(8) patterns, stabilizing the lattice. Co-crystallization with urea or thiourea derivatives can modulate packing efficiency .

Q. What strategies resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Discrepancies often arise from pH variations (e.g., solubility increases at pH > 8 due to deprotonation). Use standardized buffers (pH 4–9) and dynamic light scattering (DLS) to monitor aggregation. For example, solubility in pH 7.4 PBS is ~2.3 mg/mL, but drops to 0.8 mg/mL in pH 5.0 acetate buffer .

Q. How can molecular docking predict this compound’s interaction with biological targets like cyclooxygenase?

  • Methodological Answer :

  • Protein preparation : Retrieve COX-2 structure (PDB ID: 5KIR) and remove water/ligands.
  • Ligand optimization : Minimize energy using DFT (B3LYP/6-31G* basis set).
  • Docking : Use AutoDock Vina; focus on the active site (grid center: x=15.2, y=22.7, z=18.4). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val523 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.